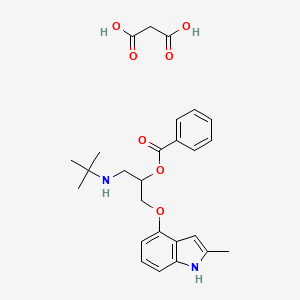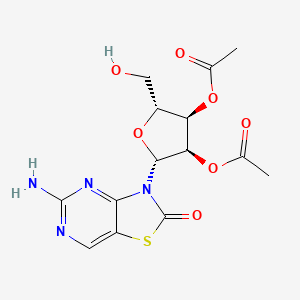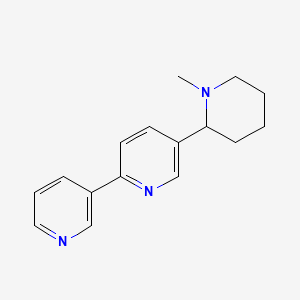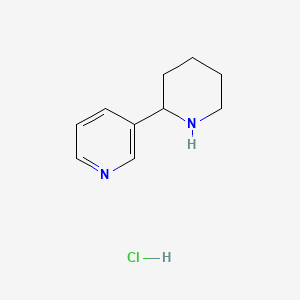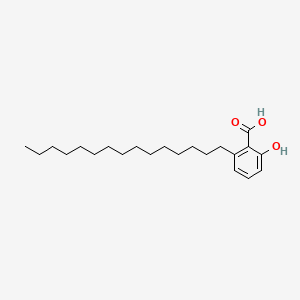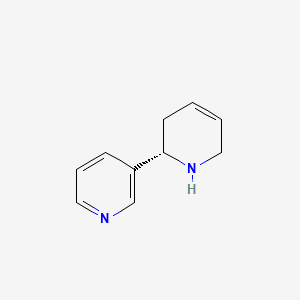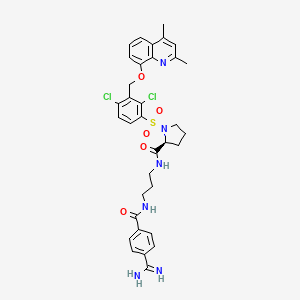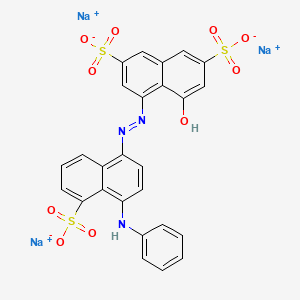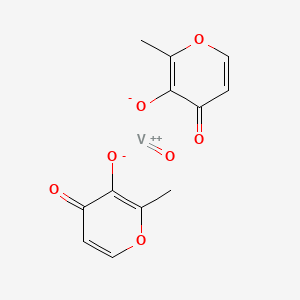
bis(maltolato)oxovanadium(IV)
Übersicht
Beschreibung
Bis(maltolato)oxovanadium(IV), also known as BMOV, is a potent, reversible, competitive, and orally active pan-protein tyrosine phosphatases (PTP) inhibitor . It inhibits HCPTPA, PTP1B, HPTPβ, and SHP2 . BMOV is a potent insulin sensitizer and has been shown to have anti-diabetic properties .
Synthesis Analysis
While specific synthesis methods for BMOV were not found in the search results, a related compound, bis((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoatato) oxovanadium (IV) (BBOV), has been synthesized and used in the treatment of STZ-induced diabetic rats .Molecular Structure Analysis
BMOV forms a pyramidal structure with the vanadyl oxygen on the top, and four ligand’s oxygens at the base .Chemical Reactions Analysis
BMOV has been shown to interact with serum proteins, such as apo-transferrin and albumin . It has also been reported to induce phosphorylation of major upstream insulin signaling proteins .Wissenschaftliche Forschungsanwendungen
Insulin Sensitivity and Hypertension in Rats
Bis(maltolato)oxovanadium(IV) (BMOV) has been studied for its impact on insulin sensitivity and blood pressure. In spontaneously hypertensive rats, BMOV treatment led to a significant reduction in plasma insulin and systolic blood pressure. This suggests that BMOV may have potential therapeutic benefits for conditions related to hyperinsulinemia and hypertension (Bhanot et al., 1994).
Bioavailability and Pharmaceutical Efficacy
BMOV exhibits enhanced bioavailability and pharmaceutical efficacy compared to inorganic vanadyl sulfate. Pharmacokinetic evaluations suggest a biodistribution pattern consistent with rapid dissociation and uptake, and preferential accumulation in bone (Thompson et al., 2009).
Therapeutic Potential in Diabetes Mellitus
BMOV has shown promise as a therapeutic agent for non-insulin-dependent diabetes mellitus. Studies indicate its role in improving glucose homeostasis and preserving insulin reserves in diabetic models, suggesting its potential in managing diabetes (Yuen et al., 1999).
Interaction with Human Serum Apo-transferrin
Studies on the interaction of BMOV with human serum apo-transferrin using differentialscanning calorimetry revealed an increase in thermal stability of transferrin upon binding to BMOV. This interaction may be relevant to the pharmacological actions of BMOV, especially in relation to its insulin-enhancing properties (Bordbar et al., 2009).
Molecular Structure and Quantum Mechanical Study
The molecular structures of bis(maltolato)oxovanadium(IV) have been investigated using quantum chemical methods. These studies are crucial for understanding the chemical and biological behavior of BMOV, particularly its antidiabetic properties (Zborowski et al., 2005).
Tissue Distribution and Excretion
Research comparing tissue distributions of BMOV with vanadyl sulfate in rats indicated a pattern of increased tissue uptake for BMOV. This could correlate with its higher potency in glucose-lowering compared to vanadyl sulfate (Setyawati et al., 1998).
Pharmacokinetic Profiles in Diabetic Rats
BMOV was evaluated for its anti-diabetic effects and pharmacokinetic profiles in diabetic rats. The study demonstrated its effectiveness in lowering plasma glucose levels in diabetic models, contributing to its potential as an oral glucose-lowering drug (Zhang et al., 2008).
EPR Spectroscopy Characterization
BMOV has been characterized using electron paramagnetic resonance (EPR) spectroscopy. This characterization is important for understanding the drug's behavior in various solvents and its potential interactions in biological systems (Hanson et al., 1996).
Zukünftige Richtungen
Research has shown that combining copper (Cu) and BMOV could effectively reduce the toxicity associated with vanadium and enhance its potential therapeutic applications . Furthermore, BMOV has been shown to enhance wound closure in vivo and stimulate in vitro angiogenesis in the presence of endogenous VEGF-A .
Eigenschaften
IUPAC Name |
2-methyl-4-oxopyran-3-olate;oxovanadium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H6O3.O.V/c2*1-4-6(8)5(7)2-3-9-4;;/h2*2-3,8H,1H3;;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOLEICXAPEOSI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].O=[V+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O7V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191593 | |
| Record name | Bis(maltolato)oxovanadium(IV) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
bis(maltolato)oxovanadium(IV) | |
CAS RN |
38213-69-3 | |
| Record name | Bis(maltolato)oxovanadium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38213-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(maltolato)oxovanadium(IV) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038213693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(maltolato)oxovanadium(IV) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50191593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium, bis(3-hydroxy-2-methyl-4H-pyran-4-onato-O3,O4)oxo-, (SP-5-31)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(MALTOLATO)OXOVANADIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA933D78YW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



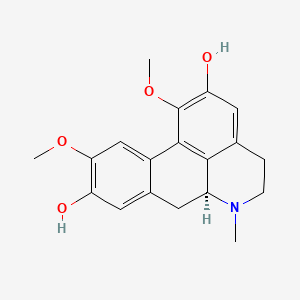
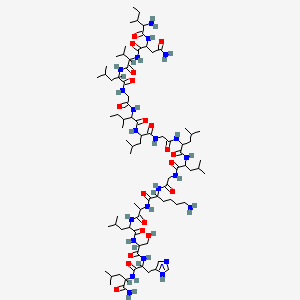
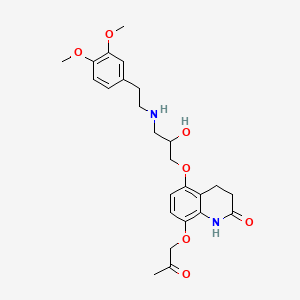
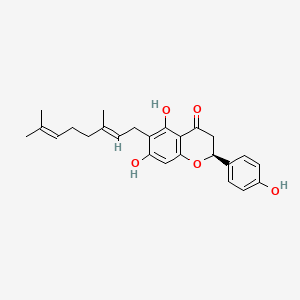
![7-{[4-(Dimethylamino)phenyl][(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B1667368.png)
